molecular formula C14H16N2O B2449732 4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol CAS No. 692275-85-7

4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol

Cat. No.: B2449732
CAS No.: 692275-85-7
M. Wt: 228.295
InChI Key: NTEXIBSAXOYORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol typically involves the reaction of 4-methyl-2-aminomethylphenol with 4-methylpyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The phenol group can participate in hydrogen bonding and other interactions, while the pyridine ring can engage in π-π stacking and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a phenol group and a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for diverse interactions and applications in various fields of research .

Properties

IUPAC Name

4-methyl-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10-3-4-13(17)12(7-10)9-16-14-8-11(2)5-6-15-14/h3-8,17H,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEXIBSAXOYORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CNC2=NC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101321864
Record name 4-methyl-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692275-85-7
Record name 4-methyl-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.